Rucaparib

Description

Properties

IUPAC Name |

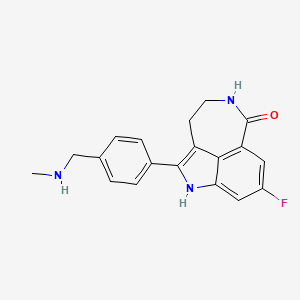

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMABYWSNWIZPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182563 | |

| Record name | Rucaparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283173-50-2 | |

| Record name | Rucaparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rucaparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283173502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rucaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12332 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rucaparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUCAPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8237F3U7EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rucaparib's Mechanism of Action in BRCA Mutant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme family, with demonstrated clinical efficacy in the treatment of cancers harboring mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the selective cytotoxicity of this compound in BRCA-mutant cancer cells. The principle of synthetic lethality, a key concept in the action of PARP inhibitors, will be elucidated, supported by quantitative data, detailed experimental protocols, and visual representations of the involved cellular pathways. This compound is an anticancer agent that exerts its cytotoxic effects by inhibiting PARP enzymes, which are crucial for DNA repair.[1] Specifically, it targets PARP-1, PARP-2, and PARP-3.[1][2]

The Core Mechanism: Synthetic Lethality

The efficacy of this compound in BRCA-mutated cancers is rooted in the concept of synthetic lethality. This occurs when the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is compatible with cell viability. In the context of BRCA-mutant cancers, the two compromised pathways are:

-

Homologous Recombination (HR) Repair: The BRCA1 and BRCA2 genes encode proteins that are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through the HR pathway.[1] Mutations in these genes lead to a deficient HR repair system, making cancer cells heavily reliant on other DNA repair mechanisms to maintain genomic integrity.[1]

-

PARP-mediated Single-Strand Break (SSB) Repair: PARP enzymes, particularly PARP-1 and PARP-2, play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3]

This compound inhibits PARP's enzymatic activity, leading to the accumulation of unrepaired SSBs.[2] During DNA replication, these unrepaired SSBs are converted into toxic DSBs. In normal cells with functional HR, these DSBs can be efficiently repaired. However, in BRCA-mutant cells with a compromised HR pathway, the accumulation of these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][4] This selective killing of cancer cells with defective HR repair, while sparing normal cells, is the essence of synthetic lethality.[4]

Signaling Pathway of this compound-Induced Synthetic Lethality

Caption: this compound's mechanism of action in BRCA mutant cells.

PARP Trapping: A Key Cytotoxic Mechanism

Beyond catalytic inhibition, a critical component of this compound's mechanism of action is "PARP trapping."[5] this compound not only blocks the enzymatic activity of PARP but also traps the PARP protein on the DNA at the site of damage.[1][5] This creates a toxic PARP-DNA complex that physically obstructs DNA replication and transcription, further contributing to the formation of lethal DSBs.[2][5] The potency of different PARP inhibitors is often correlated with their ability to trap PARP, with stronger trapping leading to greater cytotoxicity.[3] Studies have shown that this compound is a potent trapper of both PARP1 and PARP2.[3]

Quantitative Data

The following tables summarize key quantitative data on the activity of this compound.

Table 1: this compound Inhibitory Activity (IC50)

| Target | IC50 (nM) | Reference |

| PARP-1 | 0.8 | [6] |

| PARP-2 | 0.5 | [6] |

| PARP-3 | 28 | [6] |

Table 2: this compound Cytotoxicity (IC50) in Cancer Cell Lines

| Cell Line | BRCA1/2 Status | Cancer Type | IC50 (nM) | Reference |

| UWB1.289 | BRCA1 mutant | Ovarian | 375 | [6] |

| UWB1.289+BRCA1 | BRCA1 wild-type | Ovarian | 5430 | [6] |

| MDA-MB-436 | BRCA1 mutant | Breast | ~2300 | [7] |

| HCC1937 | BRCA1 mutant | Breast | ~13000 | [7] |

| PEO1 | BRCA2 mutant | Ovarian | - | [8] |

| COLO704 | - | Ovarian | 2500 | [9] |

Note: IC50 values can vary between studies due to different experimental conditions.

Table 3: Clinical Efficacy of this compound in Ovarian Cancer (ARIEL2 & ARIEL3 Trials)

| Trial | Patient Subgroup | Endpoint | This compound | Placebo/Control | Hazard Ratio (95% CI) | p-value | Reference |

| ARIEL2 | BRCA mutant | Median PFS | 12.8 months | - | 0.27 (0.16–0.44) | <0.0001 | [10] |

| LOH high | Median PFS | 5.7 months | - | 0.62 (0.42–0.90) | 0.011 | [10] | |

| LOH low | Median PFS | 5.2 months | - | - | - | [10] | |

| ARIEL3 | BRCA mutant | Median PFS | 16.6 months | 5.4 months | 0.23 (0.16–0.34) | <0.0001 | |

| HRD positive | Median PFS | 13.6 months | 5.4 months | 0.32 (0.24–0.42) | <0.0001 | ||

| Intention-to-Treat | Median PFS | 10.8 months | 5.4 months | 0.36 (0.30–0.45) | <0.0001 |

PFS: Progression-Free Survival; LOH: Loss of Heterozygosity; HRD: Homologous Recombination Deficiency.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.

Workflow:

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ch.promega.com [ch.promega.com]

- 6. iris.hunimed.eu [iris.hunimed.eu]

- 7. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]

- 8. This compound in relapsed, platinum-sensitive high-grade ovarian carcinoma (ARIEL2 Part 1): an international, multicentre, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

Rucaparib's Synthetic Lethality: A Technical Guide to the Core Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of synthetic lethality induced by Rucaparib, a potent inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes. By targeting the intricate DNA damage response (DDR) pathways, this compound has emerged as a cornerstone of targeted therapy, particularly in cancers harboring deficiencies in the homologous recombination (HR) repair pathway, most notably those with BRCA1/2 mutations. This document provides a detailed exploration of the underlying signaling pathways, quantitative data on this compound's efficacy, and protocols for key experimental assays.

The Principle of Synthetic Lethality

Synthetic lethality describes a genetic interaction where the loss of function of two genes individually is viable, but their simultaneous inactivation results in cell death.[1] In the context of cancer therapy, this concept is exploited by targeting a gene or pathway that is essential for the survival of cancer cells that have already lost a key tumor suppressor gene. This compound's mechanism of action is a prime example of this targeted approach.[2][3]

The Central Role of PARP in DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the DNA damage response. PARP1, the most abundant and well-studied member, acts as a first responder to DNA single-strand breaks (SSBs), which are common forms of spontaneous DNA damage.[4][5] Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, using NAD+ as a substrate.[6][7] This process, known as PARylation, serves two primary functions:

-

Chromatin Remodeling: The negatively charged PAR chains lead to the decompaction of chromatin structure around the DNA lesion, making it accessible to repair enzymes.[5]

-

Recruitment of Repair Proteins: The PAR chains act as a scaffold to recruit a multitude of DNA repair factors, including XRCC1, which is essential for the subsequent steps of base excision repair (BER) and SSB repair.[7]

This compound's Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

This compound exerts its cytotoxic effects through a dual mechanism that disrupts the normal function of PARP enzymes, primarily PARP1 and PARP2.[8]

-

Catalytic Inhibition: this compound competitively binds to the NAD+ binding pocket of PARP enzymes, preventing the synthesis of PAR chains. This inhibition of PARP's catalytic activity stalls the recruitment of the necessary DNA repair machinery to the site of an SSB.[9]

-

PARP Trapping: Perhaps the more critical mechanism for its anti-tumor activity, this compound and other potent PARP inhibitors "trap" the PARP1 and PARP2 enzymes onto the DNA at the site of the break.[10][11] Instead of dissociating after repair, the PARP-DNA complex becomes a cytotoxic lesion itself. These trapped complexes are highly toxic as they obstruct DNA replication and transcription, leading to the collapse of replication forks.[11][12]

The Synthetic Lethal Interaction with Homologous Recombination Deficiency

The accumulation of unrepaired SSBs and the formation of toxic PARP-DNA complexes due to this compound treatment are not in themselves sufficient to kill all cells. The key to this compound's selective cytotoxicity lies in the genetic background of the cancer cells, specifically their ability to repair DNA double-strand breaks (DSBs).

When a replication fork encounters an unrepaired SSB or a trapped PARP-DNA complex, it collapses, resulting in the formation of a DSB.[11] Healthy cells have two primary pathways to repair DSBs:

-

Homologous Recombination (HR): This is a high-fidelity, error-free repair mechanism that uses a sister chromatid as a template to accurately restore the original DNA sequence. Key proteins in this pathway include BRCA1, BRCA2, PALB2, and RAD51.[13][14]

-

Non-Homologous End Joining (NHEJ): This is a more error-prone pathway that directly ligates the broken ends of the DNA together. It is active throughout the cell cycle but can introduce small insertions or deletions at the repair site.[9][10][15]

In cancer cells with a deficiency in the HR pathway, such as those with mutations in BRCA1 or BRCA2, the repair of DSBs becomes heavily reliant on the error-prone NHEJ pathway.[16] The massive burden of DSBs induced by this compound overwhelms the capacity of the remaining repair pathways, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[17] This selective killing of HR-deficient cancer cells while sparing normal, HR-proficient cells is the essence of this compound's synthetic lethality.

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of these pathways and the methods used to study them, the following diagrams are provided in Graphviz DOT language.

This compound Synthetic Lethality Pathway

References

- 1. Non-homologous end joining - Wikipedia [en.wikipedia.org]

- 2. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 3. repub.eur.nl [repub.eur.nl]

- 4. PARP1 - Wikipedia [en.wikipedia.org]

- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor this compound for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Frontiers | Homologous Recombination Subpathways: A Tangle to Resolve [frontiersin.org]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Targeted Therapy: An In-depth Guide to the Early Discovery and Development of Rucaparib

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational preclinical and early clinical stages of Rucaparib (marketed as Rubraca®), a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme family. This compound's journey from a serendipitous laboratory discovery to a clinically approved targeted therapy for specific cancer types represents a significant advancement in oncology, particularly for patients with tumors harboring deficiencies in DNA damage repair pathways. This document outlines the core scientific principles, experimental methodologies, and key data that underpinned its early development.

Genesis and Initial Synthesis

The development of this compound originated from research initiated at Newcastle University in the 1990s, aimed at understanding and targeting DNA repair mechanisms in cancer.[1] A pivotal moment in the early stages was the accidental synthesis of a potent "hit" compound, NU1025, during an attempt to create 2-methylbenzoxazole-4-carboxamide. A molecular rearrangement led to the formation of NU1025, a significantly more potent PARP inhibitor.[1][2] This serendipitous event laid the groundwork for the development of a new class of anticancer agents.

Further collaboration between researchers at Newcastle University and Agouron Pharmaceuticals led to the refinement of these initial compounds.[3][4][5] Computational studies suggested that adding a fluoro substituent at the 8-position would enhance the compound's activity, leading to the synthesis of 8-fluoro-5-(4-((methylamino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one, also known as AG014447.[1] The phosphate salt of this compound, designated AG014699, and later known as this compound, was selected for clinical investigation due to its superior potency in in vivo studies compared to earlier compounds like AG14361.[1]

Several synthetic routes for this compound have been developed. One early approach involved the construction of the indole scaffold with substituents at the C4 and C6 positions, followed by the sequential introduction of substituents at the C3 and C2 positions, starting from meta-fluorobenzoate.[6] More recent and scalable syntheses have utilized methods like the cyanide-catalyzed imino-Stetter reaction to construct the key indole motif from commercially available starting materials.[6][7][8][9] Another described method involves the Fischer indole synthesis.[10]

Mechanism of Action: Exploiting Synthetic Lethality

This compound is a potent inhibitor of PARP enzymes, particularly PARP-1, PARP-2, and PARP-3.[11][12][13][14] These enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[13] By binding to the nicotinamide-binding pocket of the PARP active site, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair proteins to the site of damage.[13]

The primary anticancer mechanism of this compound is based on the concept of synthetic lethality . In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair becomes catastrophic.[11][12] Unrepaired SSBs are converted into toxic DSBs during DNA replication.[11] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[11][13] This selective killing of cancer cells with pre-existing DNA repair defects, while sparing normal cells with functional HR, forms the therapeutic window for this compound.[12]

Beyond catalytic inhibition, this compound also "traps" PARP enzymes on the DNA at the site of damage, forming toxic PARP-DNA complexes that further disrupt DNA replication and contribute to its cytotoxic effects.[11]

Caption: this compound's mechanism of action via synthetic lethality.

Preclinical Evaluation

In Vitro Studies

The preclinical assessment of this compound involved a series of in vitro experiments to characterize its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Value | Reference(s) |

| PARP-1 | Enzymatic IC50 | 0.8 nM | [15] |

| PARP-2 | Enzymatic IC50 | 0.5 nM | [15] |

| PARP-3 | Enzymatic IC50 | 28 nM | [15][16] |

| PARP-1 | Ki | 1.4 nM | [17][18] |

| PARP-2 | Ki | 0.17 nM | [13][18] |

| Tankyrase 1 (PARP5a) | Enzymatic IC50 | 796 nM | [15] |

| Tankyrase 2 (PARP5b) | Enzymatic IC50 | 486 nM | [15] |

| PARP Inhibition in Cells (PAR level) | Cellular IC50 | 2.8 nM (UWB1.289) | [15] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.

This compound demonstrated significant cytotoxicity in cancer cell lines with deficiencies in homologous recombination, particularly those with BRCA1 or BRCA2 mutations.

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | IC50 | Reference(s) |

| UWB1.289 | Ovarian | BRCA1 mutant | 375 nM | [15] |

| UWB1.289 + BRCA1 | Ovarian | BRCA1 wild-type | 5430 nM | [15] |

| BrKras | Murine Ovarian | BRCA1 deficient | 84 nM | [19][20] |

| C2Km | Murine Ovarian | BRCA1 wild-type | 13 µM | [19][20] |

| PEO1 | Ovarian | BRCA2 mutant | - | [21] |

Further studies showed that in a panel of 39 human ovarian cancer cell lines, 26 exhibited 50% proliferation inhibition at this compound concentrations ≤13 µM.[13]

Experimental Protocols:

-

Enzymatic and Cellular Reporter Assays: The inhibitory activity of this compound against various PARP enzymes was determined using biochemical assays. Cellular reporter assays were used to assess the impact on pathways like Wnt signaling to confirm selectivity.[15]

-

Cell Viability/Cytotoxicity Assays: The potency of this compound was assessed using 6-day cell viability assays, such as the CellTiter-Glo® luminescent cell viability assay.[15] Cells were seeded in 96-well plates and treated with a range of this compound concentrations. After the incubation period, the amount of ATP, indicative of metabolically active cells, was quantified.[17]

-

Immunofluorescence for DNA Damage: To visualize DNA damage, cells were treated with this compound, fixed, and stained with antibodies against DNA damage markers like γ-H2AX. The formation of nuclear foci was then quantified using fluorescence microscopy.[21][22]

Caption: A generalized workflow for in vitro preclinical studies of this compound.

In Vivo Studies

In vivo studies in animal models were crucial for evaluating the antitumor activity, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

This compound demonstrated significant tumor growth inhibition in mouse xenograft models of human cancers with BRCA deficiencies.[13] For instance, in a BRCA1 mutant triple-negative breast cancer model (MDA-MB-436) and a BRCA2 mutant patient-derived xenograft model (HBCx-17), this compound showed potent activity.[15] Studies also showed that a single oral dose of this compound could inhibit PARP activity in xenografts for at least seven days, even after the drug was cleared from the blood, suggesting sustained target engagement in the tumor.[1]

Experimental Protocols:

-

Xenograft Models: Human cancer cell lines (e.g., MDA-MB-436) or patient-derived tumor fragments (PDX) were implanted subcutaneously into immunocompromised mice.[15][23] Once tumors reached a specified volume (e.g., ~150 mm³), mice were treated with vehicle or this compound, typically administered by oral gavage.[19][20] Tumor growth was monitored over time, and efficacy was determined by comparing tumor volumes between treated and control groups.[23]

Early Clinical Development: Phase I/II Trials

The first-in-human clinical trials of this compound aimed to establish its safety, tolerability, pharmacokinetic profile, and preliminary efficacy in patients with advanced solid tumors.

An early Phase I study evaluated intravenous this compound in combination with the chemotherapy agent temozolomide. This study determined the PARP inhibitory dose, the dose at which a maximum achievable reduction in PARP activity (at least 50%) occurred in peripheral blood leukocytes, to be 12 mg/m².[12]

A key Phase I/II study (Study 10, NCT01482715) evaluated oral this compound as a monotherapy.[12][24] The Phase I dose-escalation part of the study enrolled patients with various advanced solid tumors.[24][25]

Table 3: Key Findings from the Phase I Dose-Escalation of Oral this compound (Study 10)

| Parameter | Finding | Reference(s) |

| Patient Population | 56 patients with advanced solid tumors | [24][25] |

| Dose Cohorts | 40 mg to 500 mg once daily (QD); 240 mg to 840 mg twice daily (BID) | [24] |

| Maximum Tolerated Dose (MTD) | Not identified per protocol-defined criteria | [24] |

| Recommended Phase II Dose (RP2D) | 600 mg twice daily (BID) | [24][25] |

| Most Common Adverse Events (All Grades) | Asthenia/fatigue, nausea, anemia, elevated liver transaminases (ALT/AST), vomiting | [24] |

| Preliminary Efficacy | Objective responses observed, particularly in patients with BRCA-mutant ovarian, breast, and pancreatic cancers. | [25][26] |

The 600 mg BID dose was selected as the RP2D based on its manageable toxicity profile and promising clinical activity.[24]

Pharmacokinetics:

Pharmacokinetic analyses from early trials revealed key characteristics of oral this compound.

Table 4: Pharmacokinetic Parameters of Oral this compound in Cancer Patients

| Parameter | Condition | Value | Reference(s) |

| Mean Terminal Half-life (T1/2) | Fasted | 17–19 hours | [12] |

| Median Time to Max Concentration (Tmax) | Fasted | 1.9 hours | [12] |

| Mean Bioavailability | Fasted | 36% (range 30-45%) | [12][13] |

| Effect of High-Fat Meal | Tmax | Delayed by 2.5 hours | [12] |

| Cmax | Increased by 20% | [12] | |

| AUC0-24h | Increased by 38% | [12] | |

| Apparent Clearance (CL/F) at Steady State | 600 mg BID | 15.3–79.2 L/h | [12][13] |

| Pharmacokinetics | Dose-proportionality | Approximately dose-proportional across tested doses | [24] |

AUC: Area under the curve; Cmax: Maximum plasma concentration.

The pharmacokinetic profile was generally linear and predictable, with a high-fat meal having a modest, but not considered clinically significant, effect on absorption.[12][24][27] This allows this compound to be taken with or without food.[27]

Conclusion

The early discovery and development of this compound were characterized by a blend of serendipity, rational drug design, and a deep understanding of cancer biology. Preclinical studies robustly demonstrated its potent and selective inhibition of PARP enzymes and its profound cytotoxic effect in cancer cells with homologous recombination deficiencies. The mechanism of synthetic lethality provided a strong rationale for its clinical investigation. Early-phase clinical trials established a manageable safety profile and a suitable oral dose for further development, alongside compelling preliminary evidence of antitumor activity in patients with BRCA-mutated cancers. These foundational efforts paved the way for the pivotal trials that would ultimately lead to this compound's approval as a targeted therapy, offering a new treatment paradigm for a defined patient population.

References

- 1. The Development of this compound/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of this compound - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03619C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN107954919B - Preparation method of this compound key intermediate - Google Patents [patents.google.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. Evaluation of this compound and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pharmacytimes.com [pharmacytimes.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. ascopubs.org [ascopubs.org]

- 26. fiercebiotech.com [fiercebiotech.com]

- 27. Population pharmacokinetics of this compound in patients with advanced ovarian cancer or other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Rucaparib: A Comparative Analysis of PARP1 and PARP2 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, a critical component of the DNA damage response (DDR) pathway. Its clinical efficacy, particularly in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, has established it as a key therapeutic agent. This technical guide provides a detailed examination of the inhibitory activity of this compound against two key PARP isoforms, PARP1 and PARP2. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows, this document aims to serve as a comprehensive resource for professionals in the field of cancer research and drug development.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against PARP1 and PARP2 has been characterized by various in vitro studies, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values serving as key metrics. The following table summarizes the quantitative data from multiple sources, providing a comparative overview of this compound's activity.

| Parameter | PARP1 | PARP2 | Reference |

| IC50 | 0.8 nM | 0.5 nM | [1] |

| Ki | 1.4 nM | 0.17 nM | |

| Median IC50/Ki | ~0.5 - 1 nM | ~0.2 - 0.3 nM | [2] |

Note: IC50 and Ki values can vary between studies due to different experimental conditions, such as substrate concentrations and assay formats.

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of PARP-mediated DNA repair and the trapping of PARP enzymes on DNA. PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs). Upon activation, they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, recruiting downstream DNA repair factors. This compound, by binding to the nicotinamide-binding domain of PARP1 and PARP2, prevents this catalytic activity. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks during S-phase, resulting in the formation of highly toxic DNA double-strand breaks (DSBs). In cells with deficient HRR pathways, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death, a concept known as synthetic lethality.

Furthermore, the binding of this compound can "trap" the PARP-DNA complex, creating a physical obstruction that further impedes DNA replication and repair, contributing significantly to its anti-tumor activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibitory activity of this compound against PARP1 and PARP2.

PARP Enzyme Inhibition Assay (IC50 Determination)

This biochemical assay quantifies the ability of this compound to inhibit the catalytic activity of purified PARP1 and PARP2 enzymes.

Materials:

-

Recombinant human PARP1 and PARP2 enzymes

-

Histones (as a PARP substrate)

-

Biotinylated NAD+

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

96-well white microplates

-

Plate reader with chemiluminescence detection capability

Procedure:

-

Plate Coating: Coat the 96-well plate with histones overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Reaction Setup: In each well, add the assay buffer, activated DNA, and the respective PARP enzyme (PARP1 or PARP2).

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control.

-

Reaction Initiation: Start the reaction by adding biotinylated NAD+ to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate. After another wash step, add the chemiluminescent substrate.

-

Data Acquisition: Immediately measure the chemiluminescence signal using a plate reader.

-

Data Analysis: The signal is proportional to the amount of biotinylated PAR incorporated, reflecting PARP activity. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PARP Trapping Assay

This assay measures the ability of this compound to stabilize the PARP-DNA complex.

Materials:

-

Purified PARP1 or PARP2 enzyme

-

Fluorescently labeled nicked DNA oligonucleotide

-

NAD+

-

Assay buffer

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Reaction Setup: In the microplate wells, combine the PARP enzyme and the fluorescently labeled nicked DNA in the assay buffer.

-

Inhibitor Addition: Add serial dilutions of this compound.

-

Incubation: Incubate the mixture to allow for the formation of the PARP-DNA complex.

-

PARylation Induction: Add NAD+ to initiate the auto-PARylation of PARP, which would normally lead to its dissociation from the DNA.

-

Measurement: Measure the fluorescence polarization (FP) of the solution. A high FP value indicates that the fluorescent DNA is part of a large, slowly rotating complex (i.e., PARP is trapped on the DNA). A low FP value indicates that the fluorescent DNA is free in solution.

-

Data Analysis: Plot the FP values against the this compound concentration to determine the EC50 for PARP trapping.

Clonogenic Survival Assay

This cell-based assay assesses the long-term cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., with and without BRCA mutations)

-

Cell culture medium and supplements

-

This compound

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a prolonged period (e.g., 10-14 days) to allow for colony formation. The medium with the drug should be refreshed every few days.

-

Staining: After the incubation period, wash the wells with PBS, fix the colonies with a fixative (e.g., methanol), and stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control. Plot the surviving fraction against the drug concentration to generate a dose-response curve.

γ-H2AX Immunofluorescence Assay for DNA Damage

This assay visualizes and quantifies DNA double-strand breaks (DSBs) in cells treated with this compound.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γ-H2AX (phosphorylated H2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound for a specified duration.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them to allow antibody entry.

-

Blocking: Block non-specific antibody binding with blocking buffer.

-

Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci (representing γ-H2AX) per nucleus is quantified to measure the level of DNA DSBs.

Conclusion

This compound is a potent inhibitor of both PARP1 and PARP2, with a slightly higher potency observed for PARP2 in some in vitro assays. Its mechanism of action involves both the catalytic inhibition of PARP enzymes and the trapping of PARP-DNA complexes, leading to synthetic lethality in HRR-deficient cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other PARP inhibitors. A thorough understanding of the comparative inhibitory activities and the underlying molecular mechanisms is crucial for optimizing the clinical application of these targeted therapies and for the development of next-generation PARP inhibitors with improved efficacy and selectivity.

References

Rucaparib and Homologous Recombination Deficiency: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the poly (ADP-ribose) polymerase (PARP) inhibitor, rucaparib, and its role in the treatment of cancers characterized by homologous recombination deficiency (HRD). It details the underlying molecular mechanisms, summarizes key clinical trial data, outlines methodologies for HRD detection, and explores mechanisms of resistance.

The Core Principle: Synthetic Lethality and PARP Inhibition

This compound's efficacy in tumors with homologous recombination deficiency (HRD) is rooted in the concept of synthetic lethality . This principle describes a state where a defect in one of two genes has little effect on cell viability, but the simultaneous loss of both genes results in cell death.[1] In the context of HRD, the two pathways are the Homologous Recombination Repair (HRR) pathway and the Base Excision Repair (BER) pathway, in which PARP enzymes are critical players.

1.1. Mechanism of Action of this compound

This compound is a potent small-molecule inhibitor of the PARP enzyme family, specifically PARP-1, PARP-2, and PARP-3.[2][3] These enzymes are crucial for repairing DNA single-strand breaks (SSBs) through the BER pathway.[4]

The mechanism of action involves two primary processes:

-

Inhibition of Catalytic Activity: this compound competitively binds to the NAD+ binding site of PARP enzymes, preventing them from synthesizing poly (ADP-ribose) chains. This halts the recruitment of other DNA repair proteins to the site of an SSB.[5]

-

PARP Trapping: this compound traps the PARP enzyme on the DNA at the site of the damage, forming a toxic PARP-DNA complex.[6][7] This complex is a significant obstacle to DNA replication.

In normal, healthy cells with a functional HRR pathway, the stalled replication forks and subsequent DNA double-strand breaks (DSBs) that form from unrepaired SSBs can be efficiently repaired.[8] However, in cancer cells with HRD (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired.[8][9] The cell must then resort to error-prone repair mechanisms like non-homologous end-joining (NHEJ), leading to genomic instability and, ultimately, apoptosis (cell death).[4][8]

1.2. The Spectrum of Homologous Recombination Deficiency

HRD is not limited to mutations in the BRCA1 and BRCA2 genes. It can arise from various genetic and epigenetic alterations in the HRR pathway. Approximately 50% of high-grade serous ovarian carcinomas exhibit some form of HRD.[2][4]

Key causes of HRD include:

-

Germline and Somatic Mutations: Deleterious mutations in BRCA1 and BRCA2 are the most well-known causes.[6]

-

Mutations in other HRR Genes: Loss-of-function mutations in other genes integral to the HRR pathway, such as ATM, PALB2, RAD51C, and RAD51D, can also confer sensitivity to PARP inhibitors.[9][10][11]

-

Epigenetic Silencing: Hypermethylation of the BRCA1 promoter can silence gene expression, leading to a functional HRD state known as "BRCAness".[10][11]

Clinical Efficacy and Applications of this compound

This compound has demonstrated significant clinical activity in patients with HRD-positive tumors across various cancer types, leading to regulatory approvals for ovarian and prostate cancer.[7][12][13]

2.1. Ovarian Cancer

Clinical trials have established this compound as a key therapeutic agent for recurrent ovarian cancer, both for treatment and maintenance therapy.

| Table 1: Key Efficacy Data for this compound in Recurrent Ovarian Cancer | | :--- | :--- | :--- | :--- | :--- | | Trial | Patient Population | Endpoint | This compound | Placebo/Control | Hazard Ratio (HR) [95% CI] / p-value | | ARIEL2 (Parts 1 & 2) [10][11][14] | Platinum-sensitive, recurrent high-grade ovarian cancer | Median PFS | | | | | | BRCA-mutant | | 12.8 months | 5.4 months | HR: 0.27 (p < 0.0001) | | | BRCA wild-type, LOH-high | | 5.7 months | 5.2 months | HR: 0.62 (p = 0.011) | | | BRCA wild-type, LOH-low | | 5.2 months | - | - | | ARIEL3 [12][15] | Platinum-sensitive, recurrent ovarian cancer (Maintenance therapy) | Median PFS (Investigator-assessed) | | | | | | tBRCA-mutant | | 16.6 months | 5.4 months | HR: 0.23 (0.16-0.34); p < 0.0001 | | | HRD-positive (tBRCA or LOH-high) | | 13.6 months | 5.4 months | HR: 0.32 (0.24-0.42); p < 0.0001 | | | Intent-to-Treat (All patients) | | 10.8 months | 5.4 months | HR: 0.36 (0.30-0.45); p < 0.0001 | | ATHENA-MONO [16][17] | Newly diagnosed Stage III-IV ovarian cancer (1st-line maintenance) | Median PFS (Investigator-assessed) | | | | | | HRD-negative | | 12.1 months | 9.1 months | HR: 0.65 (0.45-0.95) |

PFS: Progression-Free Survival; tBRCA: deleterious tumor BRCA mutation; LOH: Loss of Heterozygosity; HRD: Homologous Recombination Deficiency.

The ARIEL2 study was pivotal in demonstrating that a genomic scar, specifically high LOH, could predict this compound sensitivity in BRCA wild-type patients.[14] The subsequent ARIEL3 trial confirmed these findings in a larger, randomized maintenance setting, leading to FDA approval for this indication.[12] More recently, the ATHENA-MONO trial showed that this compound provides a statistically significant benefit even in the HRD-negative population as first-line maintenance therapy.[16][18]

2.2. Prostate Cancer

This compound is the first PARP inhibitor approved for metastatic castration-resistant prostate cancer (mCRPC).

| Table 2: Efficacy Data for this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC) | | :--- | :--- | :--- | | Trial | Patient Population | Endpoint & Result | | TRITON2 [13][19] | mCRPC with deleterious BRCA mutation (germline or somatic), previously treated with androgen receptor-directed therapy and taxane-based chemotherapy. | Confirmed Objective Response Rate (ORR): 44% (95% CI: 31-57) | | | | Median Duration of Response (DoR): Not Evaluable (95% CI: 6.4 months - Not Evaluable) |

The TRITON2 results led to an accelerated FDA approval for this indication.[13][19]

Methodologies for Determining Homologous Recombination Deficiency

Accurate identification of HRD status is critical for selecting patients who are most likely to benefit from this compound.[20] Current testing approaches can be categorized into gene-based tests, assessment of genomic scars, and functional assays.[21]

3.1. Experimental Protocols: Genomic Scar Assays

Genomic scar assays detect the lasting impact of HRD on the genome.[20] These tests are typically performed using Next-Generation Sequencing (NGS) on DNA extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue.[22][23]

-

FoundationOne® CDx (used in this compound Trials):

-

Methodology: This assay uses NGS to detect thousands of somatic mutations, including in BRCA1/2 and other HRR genes. It also assesses genome-wide loss of heterozygosity (gLOH), a hallmark of HRD.[22]

-

Protocol Overview:

-

DNA is extracted from FFPE tumor slides.

-

A targeted NGS panel is used to sequence the coding regions of relevant genes and a large number of single nucleotide polymorphisms (SNPs) across the genome.

-

The sequencing data is analyzed by a bioinformatic pipeline to identify gene mutations and calculate the percentage of the genome affected by LOH.

-

In the context of this compound trials like ARIEL, a high gLOH score (e.g., ≥16%) was used to classify tumors as HRD-positive in the absence of a BRCA mutation.[22][24]

-

-

-

Myriad myChoice® CDx:

-

Methodology: This test provides a Genomic Instability Score (GIS) by combining three distinct metrics of genomic scarring: LOH, Telomeric Allelic Imbalance (TAI), and Large-scale State Transitions (LST).[20][22]

-

Protocol Overview:

-

DNA is extracted from FFPE tumor and a matched normal (blood) sample.

-

Genome-wide SNP array or NGS is performed to determine allele-specific copy numbers.

-

Proprietary algorithms calculate the scores for LOH, TAI, and LST, which are then summed to generate the final GIS.

-

A tumor is typically classified as HRD-positive if it has a deleterious BRCA1/2 mutation or a GIS score above a validated cutoff (e.g., ≥42).[20][22]

-

-

References

- 1. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. This compound: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]

- 10. Molecular and clinical determinants of response and resistance to this compound for recurrent ovarian cancer treatment in ARIEL2 (Parts 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determinants of response and resistance to this compound for recurrent ovarian cancer - BJMO [bjmo.be]

- 12. FDA approves this compound for maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer | FDA [fda.gov]

- 13. esmo.org [esmo.org]

- 14. The Development of this compound/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Benefits HRD-Negative Ovarian Cancer Subgroups [medscape.com]

- 17. onclive.com [onclive.com]

- 18. Frontiers | How BRCA and homologous recombination deficiency change therapeutic strategies in ovarian cancer: a review of literature [frontiersin.org]

- 19. FDA Approves Rubraca®, First PARP Inhibitor for Prostate Cancer | Docwire News [docwirenews.com]

- 20. Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sophiagenetics.com [sophiagenetics.com]

- 22. researchgate.net [researchgate.net]

- 23. blog.lgcclinicaldiagnostics.com [blog.lgcclinicaldiagnostics.com]

- 24. jebms.org [jebms.org]

Rucaparib in Pancreatic Cancer: A Preclinical Evidence Compendium

Introduction: Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. A subset of pancreatic cancers, estimated to be around 9%, harbors mutations in genes critical for homologous recombination (HR) DNA repair, such as BRCA1, BRCA2, and PALB2.[1] This genetic vulnerability opens a therapeutic window for targeted agents like PARP (poly ADP-ribose polymerase) inhibitors. Rucaparib is a potent inhibitor of PARP enzymes (PARP-1, PARP-2, and PARP-3) that has shown significant clinical activity in other cancers with homologous recombination deficiency (HRD).[2] This document provides a technical overview of the preclinical evidence supporting the investigation of this compound in pancreatic cancer, focusing on its mechanism of action, and data from in vitro and in vivo models.

Core Mechanism: Synthetic Lethality

This compound's efficacy in BRCA-mutated cancers is rooted in the principle of "synthetic lethality." Cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations) are heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand DNA breaks (SSBs). When this compound inhibits PARP, these SSBs go unrepaired and accumulate. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). In normal cells, these DSBs would be repaired by the intact HR pathway. However, in HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][3]

Caption: Mechanism of synthetic lethality induced by this compound in HR-deficient cancer cells.

Part 1: In Vitro Evidence

Preclinical evaluation in pancreatic cancer cell lines has been crucial for establishing the rationale for this compound's use. Studies focus on determining PARP1 expression, cellular uptake, and the impact of DNA-damaging agents on sensitizing cells to PARP inhibition.

Data Summary: In Vitro Models

| Cell Line | Key Characteristics | Experimental Focus | Key Findings | Reference |

| AsPC-1 | Human pancreatic adenocarcinoma | PARP1 expression, this compound uptake | Expresses PARP1, demonstrates uptake of radiolabeled this compound. | [4] |

| PSN-1 | Human pancreatic adenocarcinoma | PARP1 expression, this compound uptake | Expresses PARP1, shows uptake of radiolabeled this compound. | [4] |

Experimental Protocols

1. Western Blot for PARP Expression:

-

Objective: To confirm the expression of the drug target, PARP1, in pancreatic cancer cell lines.

-

Methodology:

-

Pancreatic cancer cells (AsPC-1, PSN-1) are cultured to 80% confluency.

-

Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for PARP1.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

2. Cellular Uptake Studies with [¹⁸F]this compound:

-

Objective: To quantify the uptake of this compound in pancreatic cancer cells and assess its dependence on PARP expression and DNA damage.

-

Methodology:

-

AsPC-1 and PSN-1 cells are seeded in multi-well plates.

-

To induce DNA damage, a subset of cells is pre-treated with agents like methyl methanesulfonate (MMS) or temozolomide (TMZ).[4]

-

Cells are then incubated with [¹⁸F]this compound, a positron-emitting isotopologue of this compound, for a defined period (e.g., 1 hour).

-

Following incubation, cells are washed with cold PBS to remove unbound radiotracer.

-

Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

-

Uptake is typically expressed as a percentage of the total added dose, normalized to the protein content or cell number.

-

Blocking experiments are performed by co-incubating with an excess of non-radiolabeled this compound or another PARP inhibitor (e.g., olaparib) to confirm target-specific binding.[4]

-

Caption: Workflow for assessing [¹⁸F]this compound cellular uptake in pancreatic cancer cell lines.

Part 2: In Vivo Evidence

Animal models are essential for evaluating the pharmacokinetics, tumor-targeting capabilities, and anti-tumor efficacy of this compound in a physiological context. Xenograft models using human pancreatic cancer cell lines are commonly employed.

Data Summary: In Vivo Models

| Model | Treatment | Key Metric | Result | Reference |

| PSN-1 Tumor-Bearing Mice | [¹⁸F]this compound (intravenous) | Tumor Uptake (%ID/g) | 5.5 ± 0.5 %ID/g at 1 hour post-injection | [4][5] |

| PSN-1 Tumor-Bearing Mice | [¹⁸F]this compound + Olaparib (block) | Tumor Uptake (%ID/g) | Significant reduction in uptake vs. [¹⁸F]this compound alone | [4][5] |

Note: %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

1. Pancreatic Cancer Xenograft Model:

-

Objective: To establish a human pancreatic tumor model in immunocompromised mice to evaluate this compound's in vivo properties.

-

Methodology:

-

Immunocompromised mice (e.g., BALB/c nude or NSG) are used.

-

A suspension of human pancreatic cancer cells (e.g., 5 x 10⁶ PSN-1 cells) in a medium like Matrigel is prepared.

-

The cell suspension is injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a specified size (e.g., 100-200 mm³) before the initiation of imaging or treatment studies. Tumor volume is monitored regularly using caliper measurements (Volume = 0.5 x Length x Width²).

-

2. In Vivo PET Imaging and Biodistribution:

-

Objective: To visualize and quantify the accumulation of this compound in tumors and other organs over time.

-

Methodology:

-

PSN-1 tumor-bearing mice are anesthetized.

-

[¹⁸F]this compound is administered intravenously via the tail vein.

-

Dynamic or static PET/CT scans are acquired at various time points post-injection (e.g., 30, 60, 120 minutes) to visualize the biodistribution of the radiotracer.

-

For ex vivo biodistribution, at a predetermined time point (e.g., 1 hour), mice are euthanized.

-

Tumors and major organs (blood, heart, lungs, liver, kidneys, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.

-

Uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

To confirm PARP-selective binding, a cohort of mice is co-injected with a blocking dose of a non-radiolabeled PARP inhibitor.[5] A significant reduction in tumor uptake compared to the non-blocked group indicates target-specific accumulation.

-

Conclusion and Future Directions

The preclinical data provide a strong foundation for the clinical use of this compound in pancreatic cancer, particularly in patients with HRD. In vitro studies confirm that pancreatic cancer cells express the PARP1 target and that uptake can be enhanced by inducing DNA damage.[4] In vivo models demonstrate that this compound successfully accumulates in pancreatic tumors, with uptake being target-specific.[4][5] While much of the recent literature has focused on clinical trial outcomes, these foundational preclinical studies were instrumental in justifying those trials. Future preclinical work may explore novel combination strategies, such as combining this compound with immunotherapy or agents that induce a "BRCA-like" phenotype (BRCAness) in HR-proficient tumors, thereby expanding its potential benefit to a broader patient population.

References

- 1. This compound Monotherapy in Patients With Pancreatic Cancer and a Known Deleterious BRCA Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. Imaging PARP with [18F]this compound in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imaging PARP with [18F]this compound in pancreatic cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Research on the PARP Inhibitor Rucaparib

This guide provides an in-depth overview of the foundational research on Poly (ADP-ribose) polymerase (PARP) inhibitors, with a specific focus on Rucaparib. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the mechanism of action, key experimental data, and the clinical development of this significant anti-cancer agent.

Introduction to PARP Inhibition and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1][2] PARP1, the most abundant of these enzymes, plays a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][3] When a DNA strand break occurs, PARP1 detects the damage and synthesizes poly (ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.[1]

The concept of "synthetic lethality" is a cornerstone of PARP inhibitor therapy.[4][5][6] This occurs when the simultaneous loss of two separate gene functions leads to cell death, while the loss of either one alone does not. In the context of cancer therapy, this principle is exploited in tumors with pre-existing defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[1][6] BRCA1 and BRCA2 are essential for the homologous recombination (HR) pathway, which repairs DNA double-strand breaks (DSBs).[3][4] In cells with dysfunctional HR, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication, which cannot be repaired, ultimately resulting in cell death.[3]

This compound (brand name Rubraca®) is a potent small-molecule inhibitor of PARP-1, PARP-2, and PARP-3.[4][5][7] Its development as a cancer therapeutic has been a significant advancement, particularly for patients with tumors harboring BRCA mutations or other homologous recombination deficiencies (HRD).[7][8]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a dual mechanism: catalytic inhibition of PARP and the trapping of PARP-DNA complexes.[4][9]

-

Catalytic Inhibition: this compound competes with the natural substrate of PARP, nicotinamide adenine dinucleotide (NAD+), for the catalytic site of the enzyme.[1] This prevents the synthesis of poly (ADP-ribose) chains, thereby inhibiting the recruitment of DNA repair proteins to the site of single-strand breaks.[1]

-

PARP Trapping: Beyond just inhibiting its enzymatic activity, this compound "traps" the PARP enzyme on the DNA at the site of damage.[4][9] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication and transcription, leading to the formation of lethal double-strand breaks.[9]

In cancer cells with deficient homologous recombination repair, such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be effectively repaired, leading to genomic instability and cell death.[3][9] This selective killing of cancer cells while sparing normal, HR-proficient cells is the essence of synthetic lethality.[4][5]

Key Preclinical and Clinical Data

The efficacy of this compound has been established through extensive preclinical and clinical research.

In vitro studies have demonstrated this compound's potent anti-proliferative activity, particularly in cell lines with BRCA mutations or other HR deficiencies.[10]

| Cell Line | Cancer Type | BRCA Status | This compound IC50 (µM) | Reference |

| PEO1 | Ovarian | BRCA2 mutant | Lower than wild-type | [11] |

| COLO704 | Ovarian | Not specified | 2.5 | [12][13] |

| Various | Ovarian | Not specified | 2.5 to >15 | [12][13] |

| Multiple | Ovarian, Breast, Pancreatic | BRCA1/2 mutant or silenced | Potent antiproliferative activity | [10] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Preclinical studies also showed that this compound treatment leads to a significant increase in DNA damage, as measured by the formation of γ-H2AX foci, particularly in HR-deficient cells.[11]

This compound has undergone rigorous clinical evaluation in various cancer types, leading to its approval for specific indications.

| Trial Name (Identifier) | Phase | Patient Population | Key Findings | Reference |

| Study 10 (NCT01482715) | I/II | Germline BRCA1/2-mutated ovarian, breast, or pancreatic cancer | Established recommended Phase II dose of 600 mg twice daily; showed robust antitumor activity. | [14][15] |

| ARIEL2 (NCT01891344) | II | Platinum-sensitive, relapsed high-grade ovarian cancer | Demonstrated efficacy in patients with BRCA mutations and those with high genomic loss of heterozygosity (LOH), an indicator of HRD. | [16][17] |

| ARIEL3 (NCT01968213) | III | Platinum-sensitive, recurrent ovarian cancer (maintenance therapy) | Significant improvement in progression-free survival (PFS) with this compound vs. placebo, especially in BRCA-mutated and HRD-positive patients. | [8] |

| TRITON2 (NCT02952534) | II | Metastatic castration-resistant prostate cancer (mCRPC) with BRCA1/2 alterations | Showed a 44% confirmed objective response rate (ORR) in response-evaluable patients. | [18] |

| ATHENA-MONO (NCT03522246) | III | Newly diagnosed advanced ovarian cancer (first-line maintenance) | Significantly improved PFS versus placebo, regardless of BRCA or HRD status. | [19][20] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon foundational research. Below are representative protocols for key assays used in the evaluation of PARP inhibitors.

This protocol measures the inhibition of PARP1 enzymatic activity in a cell-free system.[21]

-

Plate Preparation: Coat a 96-well plate with histone.

-

Reaction Mixture: In each well, add a reaction buffer containing NAD+ and an activator deoxyoligonucleotide.

-

Compound Addition: Add 10 µL of the test compound (e.g., this compound at various concentrations) or a solvent control.

-

Enzyme Addition: Initiate the reaction by adding 20 µL of recombinant human PARP1 (10 ng/well) and incubate for 1.5 hours.

-

Washing: Wash the plate with PBST (phosphate-buffered saline with Tween 20).

-

Primary Antibody: Add 100 µL of anti-PARP polyclonal antibody and incubate for 1.5 hours.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.

-

Detection: Add a substrate solution (e.g., OPD with H2O2) and incubate for 10 minutes.

-

Stop Reaction: Stop the reaction with sulfuric acid.

-

Measurement: Measure the absorbance at 490 nm using a spectrophotometer.

-

Calculation: Calculate the inhibition rate and determine the IC50 value.[21]

The comet assay is a widely used method to measure DNA single-strand breaks.[22][23]

-

Cell Treatment: Treat cultured cells with the DNA-damaging agent or test compound (e.g., this compound).

-

Embedding: Embed the treated cells in a thin layer of low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells to remove proteins and lipids, leaving behind "nucleoids" of naked DNA.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. The negatively charged, fragmented DNA will migrate towards the anode, creating a "comet" shape.

-

Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Analysis: Analyze the comet images to quantify the amount of DNA damage (e.g., by measuring the percentage of DNA in the comet tail).[22][23]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[24]

-

Cell Seeding: Seed cells at a density of 5x10³ cells/well in a 96-well plate.

-

Treatment: The next day, treat the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a designated period (e.g., 4 days).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.[24]

Conclusion

The foundational research on this compound has firmly established its role as a potent PARP inhibitor that effectively leverages the principle of synthetic lethality to target cancers with homologous recombination deficiencies. Preclinical studies have elucidated its mechanism of action and demonstrated its efficacy in vitro and in vivo.[10][15] Rigorous clinical trials have confirmed its clinical benefit in patients with ovarian and prostate cancers, leading to regulatory approvals and its integration into standard treatment regimens.[7][25][26] Ongoing research continues to explore the full potential of this compound, both as a monotherapy and in combination with other agents, to expand its utility to a broader range of patients and tumor types.[27][28]

References

- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 2. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 3. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. The Development of this compound/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound Camsylate? [synapse.patsnap.com]

- 10. This compound: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Studies on the Effect of this compound in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor this compound for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. dovepress.com [dovepress.com]

- 16. A Study of this compound in Patients With | Clinical Trials | medthority.com [medthority.com]

- 17. mdpi.com [mdpi.com]

- 18. A Study of this compound in Patients With Metastatic Castration-resistant Prostate Cancer and Homologous Recombination Gene Deficiency [clin.larvol.com]

- 19. ascopubs.org [ascopubs.org]

- 20. Clovis Oncology’s Rubraca® (this compound) as First-Line Maintenance Treatment Significantly Improves Progression-Free Survival in Women with Advanced Ovarian Cancer in Primary Efficacy Analyses Regardless of BRCA Mutation and HRD Status - BioSpace [biospace.com]

- 21. PARP1 enzyme inhibition assays [bio-protocol.org]

- 22. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 23. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]

- 24. selleckchem.com [selleckchem.com]

- 25. Safety and efficacy of this compound in the treatment of ovarian cancer and patients with BRCA mutation: a systematic review and meta-analysis of phase III randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. auo.asmepress.com [auo.asmepress.com]

- 27. Synthetic Lethality Beyond BRCA: A Phase I Study of this compound and Irinotecan in Metastatic Solid Tumors With Homologous Recombination-Deficiency Mutations Beyond BRCA1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ascopubs.org [ascopubs.org]

Methodological & Application

Rucaparib In Vitro Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which play a crucial role in DNA repair.[1][2] By inhibiting PARP, this compound exploits the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), particularly those with mutations in BRCA1 and BRCA2 genes.[1][3] This targeted approach leads to the accumulation of DNA damage and subsequent cell death in cancer cells. This compound has received FDA approval for the treatment of recurrent ovarian and prostate cancer.[1][4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |

| COLO704 | Ovarian | Unknown | 2.52 ± 0.67 | [5] |

| UWB1.289 | Ovarian | BRCA1 mutant | 0.375 | [6] |

| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | 5.43 | [6] |

| MDA-MB-436 | Breast (TNBC) | BRCA1 mutant | 2.3 | [7] |

| HCC1937 | Breast (TNBC) | BRCA1 mutant | ~13 | [7] |

| MDA-MB-231 | Breast (TNBC) | BRCA wild-type | ≤20 | [7] |

| MDA-MB-468 | Breast (TNBC) | BRCA wild-type | <10 | [7] |

| HCC1806 | Breast (TNBC) | BRCA wild-type | ~0.9 | [7] |

| SK-N-BE(2c) | Neuroblastoma | Not specified | Non-toxic up to 1 µM | [8] |

| UVW/NAT | Glioma | Not specified | Non-toxic up to 1 µM | [8] |

TNBC: Triple-Negative Breast Cancer

Experimental Protocols

Two common methods for determining cell viability in response to this compound treatment are the MTT and CellTiter-Glo® assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

This compound (appropriate stock solution)

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

96-well plates

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[10]

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 570-590 nm[10]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in a volume of 200 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.1, 1, 10, and 100 µM.[9] Remove the old medium from the wells and add 200 µL of the medium containing the various concentrations of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the plates for the desired treatment duration, typically 48 to 72 hours.[11][12]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[9]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[9][10]

-

Solubilization: Carefully remove the medium and add 150-200 µL of MTT solvent to each well to dissolve the formazan crystals.[10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay